6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Overview
Description
The compound of interest, 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, is a pyridine derivative that has been the subject of various studies due to its potential biological activities and chemical properties. Pyridine derivatives are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-component reactions or condensation reactions. For instance, the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, which are structurally similar to the compound , has been achieved and evaluated for inotropic activity . Another study reported the synthesis of 4-aryl-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles through a three-component condensation involving aromatic aldehydes, cyanothioacetamide, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione . Additionally, a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate has been used to synthesize related compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied using various spectroscopic methods. For example, the structure of 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives was confirmed by FT-IR spectrophotometry, 1H NMR spectra, and XRD patterns . X-ray diffraction methods have also been employed to confirm the structures of other pyridine derivatives .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, for instance, leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives . Reactions with active-hydrogen containing compounds have been explored to synthesize novel heterocyclic compounds with potential anti-cancer activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives have been studied both theoretically and experimentally. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations, along with molecular dynamics simulations, have been used to investigate the electronic structure, natural bond orbital properties, electrostatic potential, and non-linear optical properties of these compounds . Solvation effects on these properties have also been analyzed, showing that solvent polarity can significantly influence the electronic absorption spectra and mobility of the compounds in solution .
Scientific Research Applications
Synthesis Techniques and Properties
- Synthesis and Tautomerism : A study by Ajaj et al. (2013) presented a convenient synthesis of tautomeric forms of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile using microwave-assisted chemistry. The tautomeric equilibrium in DMSO-d6 was analyzed using NMR spectroscopy and theoretical calculations (Ajaj et al., 2013).
- Spectroscopic Analysis : Cetina et al. (2010) synthesized pyridine derivatives, including 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, and analyzed their structural features using IR, electronic spectroscopy, and X-ray diffraction. The study also examined the optical properties through UV-vis absorption and fluorescence spectroscopy (Cetina et al., 2010).
Physicochemical Studies
- Density and Viscosity Measurements : Baluja and Talaviya (2016) measured densities, viscosities, and ultrasonic velocities of various dihydropyridine derivatives in dimethyl sulfoxide at different temperatures. These measurements helped in understanding solute-solvent and solute-solute interactions (Baluja & Talaviya, 2016).
Applications in Material Science
- Photosensitivity Studies : Roushdy et al. (2019) conducted a study on the synthesis of pyridine derivatives and explored their photosensitivity, which is crucial for the development of optoelectronic devices. The study highlighted the potential of these compounds in the field of materials science (Roushdy et al., 2019).
Molecular Structure and Interactions
- Crystal Structure Analysis : Naghiyev et al. (2022) investigated the crystal structures and Hirshfeld surface analyses of related pyridine derivatives. Such analyses are essential in understanding the molecular interactions and packing in the solid state (Naghiyev et al., 2022).
Therapeutic Potential and Biological Activity
- Antimicrobial and Anticancer Studies : Elewa et al. (2021) synthesized new pyridine derivatives and evaluated their antibacterial and antitumor activities. This research highlights the potential therapeutic applications of these compounds (Elewa et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methyl-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(16)15-9/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXIBYLZYKFBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283513 | |
Record name | 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
16232-41-0 | |
Record name | NSC31908 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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